Journal Name:Materials Today Chemistry
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Augmenting CIGS Solar Cell Efficiency Through Multiple Grading Profile Analysis
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1007/s11664-023-10567-8
Thin film solar cells are leading the charge toward a greener future, offering a renewable energy source that can be scaled up to meet the rising demand for clean energy. Copper-indium-gallium-selenium (CIGS) is a promising material for solar cells due to its excellent absorption coefficient, affordability, and non-toxic nature. As per the literature, CdS is the most commonly used buffer layer for CIGS solar cells, which is toxic. Therefore, in this article, a CIGS-based solar cell is proposed using In2S3 as a buffer layer. The efficiency achieved by this In2S3 -based CIGS solar cell is 17.7%. To further enhance the efficiency, this work utilizes the most exciting property of CIGS—their tuneable bandgap. A bandgap that can be adjusted is known as a tuneable bandgap, which can be achieved by altering the composition of the CIGS material. In this context, the bandgap of CIGS is modified by gradually changing the semiconductor’s composition throughout its thickness. Thus, in this work, linear grading, parabolic grading and beta-grading profiles are used to obtain the optimum composition for the CIGS layer. Grading of CIGS helps to reduce transmission and thermalization losses by optimizing the cell’s ability to absorb a wide range of wavelengths of light and by tailoring the energy bandgap of the material. Another critical factor for obtaining the highest efficiency is the thickness of the absorber layer. Therefore, the thickness of the CIGS layer was also varied along with the grading profiles. The results show that maximum efficiency of 25.2% can be achieved using beta grading. Additionally, the results show that the optimum CIGS layer thickness is 1 µm for CIGS-based solar cells.
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Experimental Parameters Effect on the ITO/PEDOT:PSS/MAPbI3/PCBM/Ag Inverted Organic Perovskite Photovoltaic Solar Cell Efficiency
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1007/s11664-023-10515-6
We present a new statistical study to optimize the manufacturing conditions of hybrid perovskite-based photovoltaic cells (ITO/PEDOT:PSS/CH3NH3PbI3/PCBM/Ag). The parameters were varied at three levels; high, medium, and low, i.e., the rotation speed of the spin coating, \(\omega \), to deposit the organic–inorganic perovskite (CH3NH3PbI3) film, the concentration of the holes conductor polymer (PCBM), \(C\), and the solvents, dimethyl sulfoxide, N,N-dimethylformamide, and diethyl-ether evaporation time, \(t\). The best performing device obtained a \({J}_{\mathrm{SC}}\) of 19.04 mA/cm2, \({V}_{\mathrm{OC}}\) of 0.971 mV, with a fill factor, \(\mathrm{FF}\) of 46.54%, resulting in a photovoltaic efficiency (η) of 8.6%. These solar cell parameters were obtained with a medium-speed rotation at 4500 rpm, with a high concentration of PCBM (25 mg/mL), and leaving 10 min as the maximum evaporating time. Statistical analysis suggests this good performance is due to an optimum PCBM thickness layer ,avoiding leakage and recombination processes and promoting fast charge carrier transport. At the same time, the perovskite layer is thick enough to promote good photogeneration without increasing the recombination processes, reaching an equilibrium between photogeneration, transport, and recombination.
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Comparative Analysis of Noise Behavior of Highly Doped Double Pocket Double-Gate and Single-Gate Negative Capacitance FET
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s11664-023-10558-9
This work employs comparative analysis to explore the noise behavior of a single-gate negative capacitance field-effect transistor (SG-NCFET) and highly doped double pocket double-gate negative capacitance FET (HDDP-DG-NCFET). This study examines the voltage noise power spectral density (Svg) and current noise power spectral density (Sid) under the effects of scaling and varying factors such as ferroelectric thickness (Tfe), dielectric material, oxide thickness (Tox), frequency and varying temperatures (200–400 K). The results show that the values of Sid and Svg are better for the HDDP-DG-NCFET than the SG-NCFET device. The study also reveals that generation recombination (G–R) noise of net power spectral densities predominates primarily at lower and medium frequencies, whereas diffusion noise predominates at higher frequencies. Similarly, it is observed that the flicker noise is notable at lower frequencies. In addition, this investigation emphasize on the examination of net Svg with regard to frequency for various ferroelectric thicknesses, which shows that the lowest Svg is achieved at 10 Hz for Tfe = 7 nm as compared to various ferroelectric thicknesses. Finally, the temperature study of the noise performance revealed that, the impact of increased noise is more pronounced at small gate voltages (Vg) and lower temperatures, with G–R noise as the predominating noise component.
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Dielectric and Electrochemical Sensing Studies of Li Co-doped LaAlO3:Ce3+Nanopowders
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1007/s11664-023-10529-0
We report the structural, morphological, dielectric, and electrochemical sensing studies of Li co-doped LaAlO3:Ce3+1.5 nanopowders successfully synthesized via a simple combustion technique utilizing sugar as fuel. Powder x-ray diffraction analysis confirmed that the prepared nanopowders have a pure rhombohedral crystal structure. The average particle size of the prepared nanopowders was found using Scherrer’s relationship and the W-H method and was found to be in the range of 40–60 nm. Fourier-transform infrared spectra revealed the strong transmittance peaks at 455 cm−1, 668 cm−1, 832 cm−1, 1044 cm−1, 1389 cm−1, 1592 cm−1, 2432 cm−1, and 3441 cm−1. The formation of nanoparticles was evidenced by scanning electron micrographs. The optical band gap of the prepared nanopowders was estimated. The dielectric and electrical features of the prepared nanopowders were carried out in the frequency range from 10 Hz to 8 MHz at RT utilizing an LCR meter. The prepared nanopowders showed high dielectric constant and low dielectric loss in low- and high-frequency regions, respectively. Using a Cole–Cole plot, the grain boundary contributions in the prepared nanopowders have been explained. Using cyclic voltammetry and chronoamperometry, the electrochemical sensing performance of the Li+ co-doped Ce3+ activated LaAlO3nanostructure was investigated. This demonstrated improved sensing behavior due to the intermediate energy levels formed by the additional dopant, Ce3+ and co-dopant, Li+. The introduction of Li+ ions into the LaAlO3:Ce3+ nanostructures improves the performance of these materials in various applications. The novelty of dielectric and electrochemical sensing studies of Li co-doped LaAlO3:Ce3+1.5 nanopowders indicate an approach to investigate the electrical properties of a new material which finds potential applications in electrochemical sensing devices.
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Radiation Damage and Mitigation by Minority Carrier Injection in InAsSb/AlAsSb Heterojunction Barrier Mid-Wave Infrared Detector
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1007/s11664-023-10573-w
The effects of gamma and proton irradiation, and of forward bias minority carrier injection, on photo-response were investigated for InAsSb/AlAsSb pBn mid-wave infrared (MWIR) detectors with an engineered majority-carrier barrier. Room-temperature gamma irradiation had an insignificant effect on 77 K photo-response. Gamma irradiation at 77 K detector temperature, however, decreased in situ photo-response by 19% after a cumulative dose of ~ 500 krad(Si). Subsequent forward bias minority carrier injection had no effect on photo-response. The 77 K detectors irradiated with 30 MeV protons up to 2 Mrad(Si) had photo-response degraded by up to 70%, but here forward bias minority carrier (hole) injection caused up to 12% recovery that persisted more than 30 min. These results suggest a mitigation strategy for maintaining the photo-response of similar detectors in radiation environments that cause displacement damage defects.
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Ab Initio Study of the Properties of Ti2PdFe(Ru)Sb2 Double Half-Heusler Semiconducting Alloys
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1007/s11664-023-10589-2
Using ab initio calculations, we studied the structural, mechanical, electronic and thermoelectric properties of the new double half-Heusler alloys, Ti2PdFeSb2 and Ti2PdRuSb2. Our calculations predict stable non-magnetic semiconducting phases with indirect bandgaps of 0.9 eV for Ti2PdFeSb2 and 0.7 eV for Ti2PdRuSb2. The calculated formation energies and elastic constants suggest that both alloys are thermodynamically as well as mechanically stable. A detailed thermoelectric response (S, κe, PF, ZT) of the alloys was investigated using semi-classical Boltzmann transport theory as implemented in BoltzTraP2 code. The lattice thermal conductivity κL was evaluated through the Slack model and shows a maximum value of 9.46Wm−1 K−1 for Ti2PdFeSb2 and 7.22Wm−1 K−1 for Ti2PdFeSb2, at 900 K. The collected results suggest that both compounds would be potential candidates for thermoelectric applications.
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Ultra-broadband 3D Metamaterial Microwave Absorber Based on Split-Ring Structure Loaded with Resistors and Magnetic Material
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1007/s11664-023-10598-1
In this paper, an ultra-broadband three-dimensional metamaterial microwave absorber (MMA) is proposed based on a composite structure of a split-ring loaded with resistors and magnetic material. The proposed composite MMA (CMMA) exhibits significantly enhanced bandwidth and absorption performance compared to single magnetic absorbing materials. The physics mechanism of the absorption is analyzed by the distributions of electric field, magnetic field, and power flow and loss density. The features of ultra-broadband and wide-angle absorption were systematically characterized by the angular absorption spectrum for both transverse electric and transverse magnetic waves. A parametric study was also performed to achieve ultra-broadband properties of the proposed CMMA. A tested prototype of the proposed CMMA with 18 × 18 unit cells was fabricated and measured. The final experimental results show that the designed CMMA with total thickness of 7.4 mm exhibits absorptance of over 90% from 3.7 GHz to 18 GHz with a relative bandwidth of about 131.8%, which is in good agreement with simulation results. The proposed CMMA has potential applications in stealth, shielding, and energy harvesting.
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Application Analysis of ZnSb/InSe-Based Thermoelectric Generator
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1007/s11664-023-10604-6
A thermoelectric generator (TEG) is a device in which a temperature difference between thermoelectric materials is exploited to generate electricity. The output power and conversion efficiency of TEGs mainly depend on the material properties. The thermal stress and deformation caused by the temperature difference between materials affect the working stability and service life of TEGs. In this study, a three-dimensional (3D) finite element model was established for medium-temperature TEGs made of p-type Zn4Sb3 and n-type In4Se3 thermoelectric materials. The thermodynamic properties, output power, and conversion efficiency of ZnSb/InSe-based TEG modules with different numbers and arrangements of TEGs were evaluated using COMSOL Multiphysics. The results show that the interaction between thermoelectric pairs produces a circular, centrosymmetric distribution of the stress and deformation. Compared to BiTe, Zn4Sb3 and In4Se3 have more suitable thermomechanical properties for use in TEGs, such that the maximum stress and maximum deformation of ZnSb/InSe-based TEGs occur at the edge of the copper strip of each thermoelectric pair rather than at the center, increasing serviceability. The output power and conversion efficiency of a ZnSb/InSe-based TEG reaches 4.01 W and 5.66%, respectively, when there is a 460°C temperature difference between the thermoelectric materials, and reach 1.34 W and 5.55%, respectively, over the optimal operating temperature range (which are 0.34 W and 1.03% higher than those of BiTe-based TEGs). A different combination scheme for medium-temperature TEGs is developed in this study, providing a research basis for practical engineering applications.
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Optical Properties of Lead and Lead-Free Halide Perovskites
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1007/s11664-023-10517-4
Lead halide perovskites CsPbX\(_3\) are still being promoted as photovoltaic materials and much attention is now drawn towards this class of alloys in spite of their long-term instability and the lead toxicity. Our work aims to investigate the substitution of Pb by Sn or Ge. The structural, optical, and electronic properties of the perovskites CsBX\(_3\) (B = Pb, Sn, Ge; X = Cl, Br, I) are analyzed using density functional theory (DFT) through the software package Quantum ESPRESSO. The obtained optical and electronic properties are discussed as a function of the electronegativity of the B and X elements. The electronic study indicates that all these alloys are semiconductors with a direct band gap and reveals the dependence of the electronic band gap upon the nature of the cation B and the halogen X, which makes it easily adjustable by changing the B and/or X elements. Within the visible domain, the highest values of the dielectric constant, refractive index, and photoconductivity are obtained for the Ge halides. However, the lowest reflection and extinction coefficients are obtained for the Pb halides. In addition, the Ge halides are characterized by a wide absorption range from the infrared to the ultraviolet. The maximum absorption spectra are obtained for the chloride halides CsBCl\(_3\). These results shed some light on how to combine the positive characteristics of Pb and Ge halides to bring new possibilities of obtaining the best candidate for photovoltaic applications.
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Dielectric Relaxation Behavior and Conduction Mechanism of Ca and Ti Co-Doped Multiferroic Bismuth Ferrite
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s11664-023-10563-y
A multiferroic material with a wide range of uses is bismuth ferrite, which shows outstanding potential. Ca and Ti co-doped BFO samples have been synthesized by the modified sol–gel method. The crystal structures of the samples have been confirmed by x-ray diffraction. The microscopic dielectric relaxations and conduction processes in these materials have been analyzed using complex impedance, complex electric modulus, and frequency-dependent ac conductivity analyses. The modified Debye’s function has been used to study the dispersion behavior of the dielectric constant. The brick-layer model has been used to describe the dielectric characteristics of each sample. Furthermore, to study the conduction mechanism, ac conductivity data have been analyzed using Jonscher’s power law and the Arrhenius equation. The Arrhenius technique was used to calculate the relaxation time as well as the activation energies using the imaginary part of the electrical impedance and the modulus. The presence of non-Debye-type relaxation processes, which include localized and long-range relaxation processes, is supported by the electric modulus spectroscopy.Graphic Abstract
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